1-benzyl-1H-imidazol-2-amine hydrochloride
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Overview
Description
“1-benzyl-1H-imidazol-2-amine hydrochloride” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The methodologies used are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group attached to the 1-position of an imidazole ring . The InChI code for this compound is 1S/C11H13N3.2ClH/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10;;/h1-7H,8-9,12H2;2*1H .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 260.17 . It is a solid at room temperature .Mechanism of Action
Target of Action
1-Benzyl-1H-imidazol-2-amine hydrochloride is a derivative of imidazole, a heterocyclic compound that plays a crucial role in various biological applications Imidazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial potential .
Mode of Action
For instance, some imidazole derivatives have been reported to inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in Pseudomonas aeruginosa, leading to a reduction in bacterial virulence gene expression and biofilm maturation .
Biochemical Pathways
Imidazole derivatives have been known to interfere with quorum sensing (qs), a bacterial cell-to-cell signaling system controlling virulence . This interference results in the reduction of bacterial virulence gene expression and biofilm maturation .
Result of Action
Some imidazole derivatives have been reported to show significant inhibition of pyocyanin, 2-alkyl-4(1h)-quinolones production in pseudomonas aeruginosa .
Action Environment
It’s worth noting that the synthesis of some imidazole derivatives can be conducted under solvent-free conditions, suggesting that these compounds may exhibit stability under various environmental conditions .
Advantages and Limitations for Lab Experiments
1-benzyl-1H-imidazol-2-amine hydrochloride is a versatile reagent that is used in the synthesis of various compounds. It is also used in the study of biochemical and physiological effects. The advantages of using this compound in lab experiments include its low cost and availability, its ease of use, and its high yield. The main limitation of using this compound in lab experiments is that it is not stable at high temperatures.
Future Directions
The future directions for 1-benzyl-1H-imidazol-2-amine hydrochloride include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical industry. Additionally, further research into the synthesis of this compound and its potential applications in the field of organic chemistry should be conducted. Finally, further research into the potential toxicity of this compound should be conducted in order to ensure its safe use in laboratory experiments.
Synthesis Methods
1-benzyl-1H-imidazol-2-amine hydrochloride can be synthesized by reacting 4-chlorobenzaldehyde with 2-amino-1-methyl-1H-imidazole in the presence of an acid catalyst. The reaction is carried out in aqueous solution at room temperature. The yield of the reaction is approximately 80%.
Scientific Research Applications
1-benzyl-1H-imidazol-2-amine hydrochloride is widely used in the field of organic chemistry. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the study of biochemical and physiological effects. This compound has been used to study the effects of various drugs on the human body, as well as the mechanism of action of these drugs.
properties
IUPAC Name |
1-benzylimidazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c11-10-12-6-7-13(10)8-9-4-2-1-3-5-9;/h1-7H,8H2,(H2,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJFVPPJIGWOAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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